molecular formula C16H12N6O2S B12495046 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 933239-71-5

5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12495046
CAS No.: 933239-71-5
M. Wt: 352.4 g/mol
InChI Key: WULLLXCYYQPKIH-UHFFFAOYSA-N
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Description

5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a phenyldiazenyl group, a hydrazinylidene moiety, and a thioxodihydropyrimidine ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps. One common method includes the condensation of 4-[(E)-phenyldiazenyl]benzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with barbituric acid under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the azo group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in ethanol or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethylformamide or acetonitrile under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted hydrazinylidene derivatives

Mechanism of Action

The mechanism of action of 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activity, induction of oxidative stress, and initiation of apoptosis in cancer cells . The azo group plays a crucial role in its activity, as it can undergo redox reactions that generate reactive oxygen species, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of a phenyldiazenyl group with a thioxodihydropyrimidine ring. This structural arrangement provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and its potential as a therapeutic agent further highlight its uniqueness compared to other similar compounds .

Properties

CAS No.

933239-71-5

Molecular Formula

C16H12N6O2S

Molecular Weight

352.4 g/mol

IUPAC Name

6-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C16H12N6O2S/c23-14-13(15(24)18-16(25)17-14)22-21-12-8-6-11(7-9-12)20-19-10-4-2-1-3-5-10/h1-9H,(H3,17,18,23,24,25)

InChI Key

WULLLXCYYQPKIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(NC(=S)NC3=O)O

Origin of Product

United States

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